4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine
Overview
Description
This compound belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . The anticancer effects of this compound were shown to emanate from cell death following mitotic failure and increased polyploidy as a consequence of cellular inhibition of aurora A and B kinases .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The InChI Code is1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-7H,8-11H2,1H3,(H2,19,21)(H,20,22,23)
. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 368.46 . The compound should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .Scientific Research Applications
Tumor Necrosis Factor Alpha and Nitric Oxide Inhibition
One notable application of derivatives similar to 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine is in inhibiting tumor necrosis factor-alpha (TNF-α) and nitric oxide, which are crucial in inflammatory processes. Lei et al. (2017) synthesized a derivative that showed promising results in this area, highlighting the compound's potential in anti-inflammatory and immunomodulatory research (Lei, Wang, Xiong, & Lan, 2017).
Anticancer Activity
A significant discovery in the realm of cancer treatment is the identification of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines as potent cytotoxic agents against cancer cell lines. Wang et al. (2010) found that these compounds, including 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, are effective inhibitors of aurora A and B kinases, which play a critical role in cell division. Their studies suggest these compounds' potential in developing new anticancer therapies (Wang et al., 2010).
Hypoglycemic Agent
In the context of diabetes research, Song et al. (2011) synthesized novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives and evaluated them as dual-acting hypoglycemic agents. These compounds were found to be potent in activating glucokinase (GK) and PPARγ, two significant players in glucose metabolism. Their research opens avenues for developing new treatments for diabetes (Song et al., 2011).
Psoriasis Treatment
In dermatological research, Zhu et al. (2020) identified a derivative of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a highly potent inhibitor of NF-κB inducing kinase (NIK), suggesting its potential for treating psoriasis. The compound showed effectiveness in alleviating psoriasis symptoms in a mouse model, marking a significant step in developing new therapeutic strategies for this chronic skin condition (Zhu et al., 2020).
Imaging in Parkinson's Disease
Wang et al. (2017) synthesized a novel compound related to the class of 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine for potential use in imaging LRRK2 enzyme in Parkinson's disease. This research is critical in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017)
Safety And Hazards
properties
IUPAC Name |
4-methyl-5-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-12-16(26-17(19)21-12)15-6-7-20-18(23-15)22-13-2-4-14(5-3-13)24-8-10-25-11-9-24/h2-7H,8-11H2,1H3,(H2,19,21)(H,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSZYOIFQZPWEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)NC3=CC=C(C=C3)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Aurora kinases are enzymes that help dividing cells share their materials between two daughter cells. In many people with cancer Aurora kinase malfunctions and normal control of cell division is lost resulting in abnormal growth. CYC116 inhibits Aurora kinase may slow down the growth of cancer cells and lead to their death by apoptosis. | |
Record name | CYC116 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | |
CAS RN |
693228-63-6 | |
Record name | CYC-116 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0693228636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYC-116 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAX4981K2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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